Vanadyl meso-tetraphenylporphine

Description

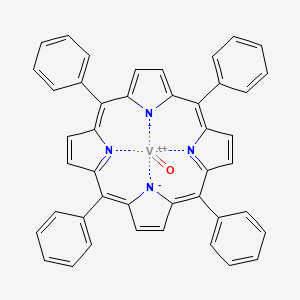

Structure

3D Structure of Parent

Properties

Molecular Formula |

C44H28N4OV |

|---|---|

Molecular Weight |

679.7 g/mol |

IUPAC Name |

oxovanadium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |

InChI |

InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2 |

InChI Key |

WDCQRRQLLCXEFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O=[V+2] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Modifications

Synthesis of Vanadyl meso-Tetraphenylporphine Core Structures

The foundational step in the study of this class of compounds is the insertion of a vanadyl ion (VO²⁺) into the porphyrin macrocycle. This is typically achieved through the reaction of a free-base porphyrin with a suitable vanadium precursor under conditions that facilitate metalation.

Reaction of Free-Base meso-Tetraphenylporphyrin with Vanadium Precursors

The most common method for the synthesis of this compound involves the direct reaction of free-base meso-tetraphenylporphyrin (H₂TPP) with a vanadium salt. Vanadyl sulfate (B86663) (VOSO₄) is a frequently used precursor. The reaction is typically carried out in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), under reflux conditions. acs.orgrsc.org This process facilitates the displacement of the two inner protons of the porphyrin ring by the vanadyl ion.

An alternative approach involves the use of a solvent mixture, such as glacial acetic acid and dichloromethane, under reflux. researchgate.net The choice of solvent and vanadium precursor can influence the reaction rate and yield of the final product. The progress of the metalation can be monitored by spectroscopic techniques, such as UV-visible spectroscopy, where a characteristic shift in the Soret and Q-bands is observed upon the insertion of the vanadyl ion. nih.gov

Solvothermal and Reflux Synthesis Protocols

The synthesis of this compound is often carried out using reflux protocols, which can be considered a form of solvothermal synthesis. Solvothermal synthesis is a method that involves a chemical reaction in a solvent at a temperature above its boiling point, conducted in a sealed vessel to allow for the buildup of pressure. utep.edu While dedicated high-pressure autoclaves are the hallmark of solvothermal synthesis, the use of high-boiling point solvents under reflux conditions, as is common for vanadyl porphyrin synthesis, shares the principle of using elevated temperatures to drive the reaction to completion. acs.orgrsc.org

For instance, the refluxing of H₂TPP with VOSO₄ in DMF for several hours represents a practical application of solvothermal principles, where the high temperature facilitates the coordination of the vanadium ion. acs.orgrsc.org This method is advantageous for its relative simplicity and effectiveness in producing the desired metalloporphyrin in good yields.

Table 1: Synthesis of Vanadyl meso-Tetraphenylporphine Core Structure

| Starting Material | Vanadium Precursor | Solvent | Conditions | Yield | Reference |

| H₂TPPBr₄ | VOSO₄·xH₂O | DMF | Reflux, Argon atmosphere | - | acs.orgnih.gov |

| H₂TPP(CN)₄ | VOSO₄·xH₂O | DMF | Reflux, 30 h, Argon atmosphere | ~23% | acs.org |

| meso-5,10,15,20-tetrakis(p-hydroxyphenyl)porphyrin | Vanadyl sulphate | Glacial acetic acid, Dichloromethane | Reflux | - | researchgate.net |

Design and Synthesis of Substituted Vanadyl Porphyrin Analogs

To fine-tune the properties of this compound, functional groups can be introduced onto the porphyrin macrocycle. The β-positions of the pyrrole (B145914) rings are common sites for such modifications.

β-Position Functionalization of the Porphyrin Macrocycle

A key strategy for the functionalization of the vanadyl porphyrin core is oxidative bromination. This process introduces bromine atoms at the β-positions of the porphyrin ring. The presence of these electron-withdrawing groups significantly alters the electronic properties of the macrocycle. researchgate.net In some instances, a method for the self-catalyzed oxidative bromination of the β-positions of the pyrrole ring of the [VIVO(TPP)] complex has been developed, yielding excellent results under mild conditions without brominating the meso-phenyl rings. acs.org The resulting bromo-substituted vanadyl porphyrins serve as versatile intermediates for further chemical transformations. acs.orgnih.gov

The bromo-substituted vanadyl porphyrins can be further modified through nucleophilic substitution reactions. A notable example is the conversion of β-tetrabromo-substituted vanadyl porphyrin to its tetracyano analogue. acs.orgnih.gov This transformation is typically achieved by reacting the brominated compound with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling solvent like quinoline (B57606) under an inert atmosphere. acs.orgnih.gov This direct cyanation provides a pathway to highly electron-deficient porphyrins. An alternative, though more tedious, method involves the synthesis of the free-base tetracyaonoporphyrin followed by metalation with a vanadium precursor. acs.org The introduction of cyano groups has a pronounced effect on the spectroscopic properties of the molecule, causing a red-shift in the Soret and Q-bands in the UV-visible spectrum. nih.gov

Table 2: Synthesis of Substituted Vanadyl meso-Tetraphenylporphine Analogs

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

| [VIVO(TPP)Br₄] | CuCN | Quinoline | Argon atmosphere | [VIVO(TPP)(CN)₄] | 29% | acs.orgnih.gov |

| H₂TPP(CN)₄ | VOSO₄·xH₂O | DMF | Reflux, 30 h, Argon atmosphere | [VIVO(TPP)(CN)₄] | ~23% | acs.org |

Axial Ligand Functionalization for Modulating Electronic and Catalytic Properties

The coordination of axial ligands to the vanadium center in this compound provides a direct method for modulating its electronic and, consequently, its catalytic properties. The vanadium(IV) center in VO-TPP is coordinatively unsaturated and can readily bind a sixth ligand in the position trans to the vanadyl oxygen. This interaction directly influences the electronic environment of the metal center and the porphyrin macrocycle.

The binding of Lewis bases as axial ligands has been shown to significantly affect the spectroscopic and electrochemical properties of vanadyl porphyrins. For instance, the coordination of ligands such as pyridine (B92270), tetrahydrofuran (B95107) (THF), and methanol (B129727) to vanadyl porphyrins results in a downshift of the V=O stretching frequency in the infrared spectrum. nih.gov This shift is indicative of a weakening of the V=O bond due to the electron-donating effect of the axial ligand. The magnitude of this downshift correlates with the donor strength of the axial ligand; for example, the downshift observed for pyridine is greater than that for THF or methanol. nih.gov

The electronic effect of axial ligation is also evident in the electrochemical behavior of these complexes. The coordination of an axial ligand can alter the redox potentials of the porphyrin ring and the metal center. Studies on sterically strained vanadyl porphyrins with bulky nitro groups at the meso-positions have shown that these modifications enhance the affinity for axial ligands. nih.gov The resulting six-coordinate complexes are significantly easier to reduce and more difficult to oxidize compared to the five-coordinate parent compound. nih.govacs.org This demonstrates that a combination of peripheral and axial functionalization can be used to precisely tune the electronic properties.

The nature of the axial ligand can also play a critical role in the catalytic activity of metalloporphyrins. While much of the detailed research has been conducted on other metalloporphyrins, the principles are applicable to vanadyl complexes. For example, in the context of oxygen reduction catalysis by iron porphyrins, the axial ligand has been shown to influence the catalytic activity and the reaction pathway. psu.edu Similarly, in the epoxidation of alkenes catalyzed by manganese porphyrins, the axial ligand is involved in the reaction mechanism. beilstein-journals.org These findings suggest that the appropriate choice of axial ligand can be used to optimize the performance of this compound in various catalytic applications. The interaction of vanadyltetraphenylporphyrin with various Lewis bases has been a subject of study, highlighting the importance of this functionalization approach. acs.org

Table 2: Effect of Axial Ligands on the Properties of Vanadyl Porphyrins

| Axial Ligand | Effect on V=O Stretching Frequency (ν(V=O)) | Impact on Electronic Properties |

| Pyridine | Significant downshift (e.g., ~30 cm⁻¹) nih.gov | Strong electron donation, modifies redox potentials. nih.gov |

| Tetrahydrofuran (THF) | Moderate downshift (e.g., ~18 cm⁻¹) nih.gov | Modifies electronic environment of the vanadium center. nih.gov |

| Methanol (MeOH) | Moderate downshift (e.g., ~18 cm⁻¹) nih.gov | Weak σ-donation, influences redox behavior. nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

Electronic Absorption Spectroscopy for Porphyrin Macrocycle and Metal Coordination

Electronic absorption spectroscopy is a fundamental technique for characterizing porphyrins, revealing details about the π-electron system of the macrocycle and the influence of the central metal ion.

Soret and Q-Band Analysis and Spectral Shifts

The UV-visible spectrum of vanadyl meso-tetraphenylporphine, like other metalloporphyrins, is dominated by two types of absorption bands: the intensely absorbing Soret band (or B band) in the near-UV region and the weaker Q-bands in the visible region. researchgate.netlasalle.edu These bands arise from π-π* electronic transitions within the porphyrin macrocycle. lasalle.edu The Soret band is attributed to a transition to the second excited singlet state (S0 → S2), while the Q-bands correspond to the transition to the first excited singlet state (S0 → S1). lasalle.edu

Upon metallation of the free-base tetraphenylporphyrin (B126558) (H₂TPP) with the vanadyl ion (VO²⁺), significant changes occur in the absorption spectrum. The four Q-bands characteristic of the free-base porphyrin typically collapse into two Q-bands in the metallated species. rsc.orgresearchgate.net For instance, in a study of vanadyl β-tetrabromotetraphenylporphyrin, the Soret band appeared at 435 nm, while two Q-bands were observed at 560 nm and 604 nm. rsc.org The insertion of the VO²⁺ ion caused a red shift in the first Q-band and a blue shift in the second relative to the free-base brominated porphyrin. rsc.org

Substituents on the porphyrin ring also induce spectral shifts. The introduction of electron-withdrawing groups, such as cyano (-CN) groups at the β-positions, can cause a red shift in both the Soret and Q-bands. nih.gov For example, replacing β-bromo groups with cyano groups shifted the Soret band from 435 nm to 442 nm and the Q-bands to longer wavelengths. nih.gov This is attributed to the stronger electron-withdrawing nature of the cyano group compared to the bromo group. nih.gov

| Compound | Soret Band (nm) | Q-Bands (nm) | Solvent |

| Vanadyl β-tetrabromotetraphenylporphyrin | 435 | 560, 604 | CH₂Cl₂ |

| Vanadyl β-tetracyanotetraphenylporphyrin | 442 | 577, 625 | CH₂Cl₂ |

Data sourced from a study on β-substituted vanadyl porphyrins. rsc.orgnih.gov

Solvent Effects on UV-Vis Absorption Properties

The solvent environment can influence the electronic absorption spectra of this compound, a phenomenon known as solvatochromism. acs.org The polarity of the solvent can affect the position and shape of the absorption bands. youtube.com Polar solvents, through interactions like hydrogen bonding, can interact with the solute molecule, leading to changes in the electronic transitions. youtube.combiointerfaceresearch.com

Generally, polar solvents can cause a broadening of the spectral peaks, diminishing the fine structure that might be observable in non-polar solvents. youtube.com The specific shifts in absorption maxima (λmax) depend on the nature of the electronic transition and the interactions between the solvent and the chromophore. nih.gov For some organic dyes, a change in solvent from methanol (B129727) to chloroform (B151607) to DMF resulted in a progressive red shift (bathochromic shift) of the absorption maxima. biointerfaceresearch.com While detailed studies focusing solely on the solvent effects on this compound are specific, the general principles of solvatochromism in porphyrins and related compounds suggest that the choice of solvent is a critical parameter in spectroscopic analysis. nih.govresearchgate.net

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy techniques, such as FTIR and Raman, provide detailed information about the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy of V=O and C-Br Stretching

FTIR spectroscopy is particularly useful for identifying characteristic functional groups within the vanadyl porphyrin structure. A key vibrational mode is the stretching of the vanadium-oxygen double bond (V=O), which typically appears as a sharp absorption peak. In vanadyl β-tetrabromotetraphenylporphyrin, the V=O stretching frequency is observed at 1010 cm⁻¹. rsc.orgnih.gov The position of this band is sensitive to the electronic environment of the vanadium center. For instance, the introduction of electron-withdrawing cyano groups at the β-positions of the porphyrin ring caused the V=O stretching frequency to shift to a higher wavenumber of 1015 cm⁻¹, reflecting a strengthening of the V=O bond. nih.gov The presence of ligands coordinated trans to the V=O bond can also influence its stretching frequency; electron-donating ligands typically cause the V=O bond to weaken and the corresponding IR band to shift to a lower wavenumber. askanacademic.com

For brominated derivatives, the carbon-bromine (C-Br) stretching vibration is another characteristic peak. In vanadyl β-tetrabromotetraphenylporphyrin, the C-Br stretch is found at 619 cm⁻¹. rsc.orgnih.gov The absence of the N-H stretching frequency around 3300 cm⁻¹, which is present in free-base porphyrins, confirms the successful insertion of the metal ion into the porphyrin core. rsc.org

| Compound | ν(V=O) (cm⁻¹) | ν(C-Br) (cm⁻¹) |

| Vanadyl β-tetrabromotetraphenylporphyrin | 1010 | 619 |

| Vanadyl β-tetracyanotetraphenylporphyrin | 1015 | N/A |

Data sourced from studies on substituted vanadyl porphyrins. rsc.orgnih.gov

Raman and Pre-Resonance Raman Spectroscopy of Porphyrin Vibrations

Raman spectroscopy, especially when employing laser excitation wavelengths that coincide with the electronic absorption bands (resonance Raman), is a powerful technique for studying the vibrational modes of the porphyrin macrocycle. nih.gov By selectively enhancing the vibrations coupled to the electronic transition, resonance Raman can provide detailed structural information.

Studies on similar porphyrin systems have shown that different Raman bands are enhanced depending on the excitation wavelength. For example, excitation within the Q-bands can lead to resonance effects that modify the relative intensities of the observed Raman modes. nih.gov This technique is sensitive to the symmetry of the molecule and can be used to assign the various vibrational modes of the porphyrin skeleton, including the stretching and deformation modes of the pyrrole (B145914) rings and methine bridges. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Vanadium(IV) Center

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons. Since this compound contains a vanadium(IV) ion (a d¹ system with an electron spin S = 1/2), it is EPR active. core.ac.ukresearchgate.net EPR spectroscopy provides detailed information about the electronic structure and the local environment of the paramagnetic vanadium center. udel.edu

The EPR spectrum of vanadyl porphyrin complexes in frozen solutions or solid states typically exhibits an axial symmetry. core.ac.uk This results in a spectrum characterized by two sets of g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). researchgate.netrsc.org This interaction splits the spectrum into eight parallel and eight perpendicular lines, though often these overlap, resulting in a 16-line spectrum. core.ac.uk

For vanadyl β-tetrabromotetraphenylporphyrin, the experimental EPR parameters were determined as g∥ = 1.9603 and g⊥ = 1.9825, with corresponding hyperfine coupling constants A∥ = 159.6 × 10⁻⁴ cm⁻¹ and A⊥ = 56.0 × 10⁻⁴ cm⁻¹. nih.gov The introduction of electron-withdrawing cyano groups led to slight increases in these parameters. nih.gov High-resolution EPR techniques like ENDOR (Electron Nuclear Double Resonance) can further resolve superhyperfine interactions between the unpaired electron and the nitrogen and proton nuclei of the porphyrin ligand, providing even more detailed structural information. acs.orgacs.org

| Compound | g∥ | g⊥ | A∥ (× 10⁻⁴ cm⁻¹) | A⊥ (× 10⁻⁴ cm⁻¹) |

| Vanadyl β-tetrabromotetraphenylporphyrin | 1.9603 | 1.9825 | 159.6 | 56.0 |

| Vanadyl β-tetracyanotetraphenylporphyrin | 1.9605 | 1.9830 | 160.2 | 57.2 |

Data sourced from a comparative study of substituted vanadyl porphyrins. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While VOTPP is paramagnetic, which causes significant broadening of nuclear magnetic resonance (NMR) signals, ¹H NMR spectroscopy can still provide confirmatory structural information. cdnsciencepub.comwikipedia.org The spectra of paramagnetic porphyrins lack the sharp, well-resolved peaks seen in their diamagnetic counterparts. However, the integrated signals can confirm the presence and ratio of different types of protons, such as those on the phenyl rings versus the pyrrole protons. The ¹H NMR spectrum of VOTPP is used to verify the integrity of the meso-tetraphenylporphyrin macrocycle after metallation with the vanadyl ion. researchgate.net For more detailed structural analysis, NMR is more effectively applied to the diamagnetic free-base tetraphenylporphyrin precursor or to analogous diamagnetic metalloporphyrins (e.g., with Zn²⁺). rsc.org

Mass Spectrometry for Molecular Weight and Fragment Analysis (e.g., MALDI-TOF, CID Orbitrap MS)

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of VOTPP and for analyzing its structure through fragmentation patterns. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Collision-Induced Dissociation (CID) are commonly used. rsc.orgrsc.org MALDI-TOF provides an accurate mass measurement of the parent molecule, confirming its successful synthesis. rsc.org

CID experiments, often performed in an ion trap or Orbitrap mass spectrometer, are used to study the fragmentation pathways. acs.orgnih.gov For meso-tetraphenylporphyrin and its metal complexes, a characteristic and dominant fragmentation pathway is the loss of the meso-phenyl substituents. rsc.orgacs.org

Table 3: Characteristic Mass Spectrometry Fragments for meso-Tetraphenylporphyrin Derivatives

| Fragment Description | Example m/z | Fragmentation Pathway |

| Loss of a phenyl group | [M+H - C₆H₅]⁺ | Cleavage of a meso-phenyl substituent. rsc.org |

| Loss of benzene | [M+H - C₆H₆]⁺ | Recombination of a phenyl group with an adjacent proton. rsc.org |

| Loss of biphenyl | [M - C₁₂H₁₀]⁺ | Loss of two phenyl groups. rsc.org |

These fragmentation patterns help to confirm the identity and substitution pattern of the porphyrin macrocycle. rsc.orgacs.org

Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Non-Planarity

The porphyrin macrocycle itself is not perfectly flat. Steric hindrance between the meso-phenyl groups and the pyrrole protons can induce non-planar distortions, such as saddling, ruffling, or doming. researchgate.net The degree of this non-planarity is influenced by crystal packing forces and the substitution pattern. Analysis of the crystal structure reveals key geometric parameters, such as the dihedral angle between the porphyrin planes in dimeric structures and the V-N and V-O bond lengths, which are crucial for understanding the molecule's electronic properties and intermolecular interactions. unifi.it

Determination of Crystal Structure and Porphyrin Core Distortions (e.g., saddling, ruffling)

The molecular structure of this compound (VOTPP) is characterized by a non-planar porphyrin core. Metalloporphyrins, despite their aromatic nature, frequently adopt distorted conformations to alleviate steric strain from peripheral substituents or to accommodate the central metal ion. researchgate.net The most common of these non-planar distortions are saddling and ruffling. researchgate.net

Saddling involves the upward and downward tilting of the pyrrole rings, resulting in a shape resembling a saddle.

Ruffling is characterized by the alternate displacement of the meso-carbons above and below the mean porphyrin plane. researchgate.net

In substituted metalloporphyrins, these distortions are common. For instance, density functional theory (DFT) optimization studies on related β-substituted vanadyl porphyrins, such as vanadyl-tetrabromotetraphenylporphyrin and vanadyl-tetracyanotetraphenylporphyrin, reveal a distinct saddle shape conformation. researchgate.net The degree of this distortion is influenced by the steric bulk of the substituents at the β-positions of the pyrrole rings. researchgate.net While unsubstituted VOTPP has a slighter saddle-like distortion, the fundamental non-planar characteristic remains a key feature of its structure. rsc.org The specific conformation adopted is a balance between the steric demands of the phenyl groups and the coordination requirements of the vanadyl ion.

| Distortion Type | Description |

| Saddling | Pyrrole rings are tilted up and down relative to the mean plane. |

| Ruffling | Meso-carbon atoms are displaced alternately above and below the mean plane. researchgate.net |

Vanadium Out-of-Plane Displacement Analysis

A significant structural feature of this compound is the displacement of the vanadium atom from the mean plane of the four coordinating nitrogen atoms (the Np plane). In VOTPP, the vanadium (IV) ion is not situated within the porphyrin core but is pulled out of the plane due to its strong covalent bond with the axial oxygen atom, forming the vanadyl (V=O) group. rsc.org

Structural optimization calculations have determined that the vanadium atom is displaced out of the plane of the surrounding nitrogen atoms by approximately 0.50 Å. rsc.org The oxygen atom of the vanadyl cation protrudes even further, resulting in a distinct square pyramidal geometry with the vanadium at the apex. rsc.org This out-of-plane displacement is a hallmark of vanadyl porphyrins and is crucial to their chemical and electronic properties. rsc.org

| Parameter | Value (Å) | Reference |

| Vanadium atom displacement from the N₄ plane | ~0.50 | rsc.org |

Photoelectron Spectroscopy for Electronic Structure and Surface Interactions

Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES) for Occupied and Unoccupied States

The electronic structure of this compound, specifically its occupied and unoccupied molecular orbitals, can be directly probed using a combination of Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES). rsc.org

Ultraviolet Photoelectron Spectroscopy (UPS) measures the kinetic energy of photoelectrons ejected by ultraviolet photons, providing information about the occupied electronic states in the valence region. wikipedia.orgthermofisher.com In studies of VOTPP films, UPS spectra reveal distinct features corresponding to the molecular orbitals of the compound. rsc.org By comparing the spectra to those of porphyrins without phenyl groups, peaks can be assigned to orbitals primarily located on the porphyrin macrocycle (R) versus those on the peripheral phenyl groups (Ph). rsc.org This technique is highly surface-sensitive, probing the outermost few nanometers of a sample. thermofisher.com

Inverse Photoemission Spectroscopy (IPES) is a complementary technique that probes the unoccupied electronic states above the Fermi level. wikipedia.orgkratos.com In IPES, a beam of electrons with a known energy is directed at the sample, and the photons emitted upon the electrons' decay into lower-lying unoccupied states are detected. wikipedia.orgkratos.com IPES spectra of VOTPP films map the density of these unoccupied states, providing insight into the energy levels of the lowest unoccupied molecular orbitals (LUMOs). rsc.org

Together, UPS and IPES provide a comprehensive picture of the electronic band structure around the Fermi level, which is essential for understanding the molecule's potential applications in organic electronics. rsc.orgnffa.eu

| Technique | Probed States | Information Obtained |

| UPS | Occupied Electronic States (Valence Band) | Energy levels of HOMO and other occupied orbitals; differentiation between macrocycle and phenyl group states. rsc.orgwikipedia.org |

| IPES | Unoccupied Electronic States (Conduction Band) | Energy levels of LUMO and other unoccupied orbitals. rsc.orgwikipedia.org |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. nasa.govnumberanalytics.com

For this compound, XPS analysis confirms the presence of all expected elements: vanadium, oxygen, nitrogen, and carbon. researchgate.net More importantly, high-resolution XPS spectra of the core levels provide definitive information about the oxidation state of the central metal ion. princeton.edu

The analysis of the V 2p region is particularly insightful. The spectrum for VOTPP displays two primary peaks, V 2p₃/₂ and V 2p₁/₂, which arise from spin-orbit coupling. The binding energy of these peaks is characteristic of the vanadium oxidation state. researchgate.netxpsfitting.com In VOTPP precursors, the V 2p₃/₂ peak is located at approximately 515.3 eV and the V 2p₁/₂ peak at 522.7 eV. researchgate.net These binding energies are consistent with the vanadium atom being in the V⁴⁺ oxidation state, as expected for a vanadyl complex. researchgate.netxpsfitting.comresearchgate.net The O 1s spectrum further supports the structure, showing a component corresponding to the V=O bond. researchgate.net

| Element | XPS Core Level | Information Derived |

| Vanadium | V 2p | Confirmation of V⁴⁺ oxidation state from characteristic binding energies. researchgate.netxpsfitting.com |

| Oxygen | O 1s | Identification of the oxygen in the V=O group. researchgate.net |

| Nitrogen | N 1s | Confirmation of nitrogen in the porphyrin ring. researchgate.net |

| Carbon | C 1s | Confirmation of carbon in the porphyrin and phenyl groups. researchgate.net |

Electrochemical Behavior and Redox Chemistry of Vanadyl Meso Tetraphenylporphine

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of VOTPP. These studies provide critical data on the potentials at which the molecule undergoes electron transfer reactions.

The cyclic voltammogram of a vanadyl porphyrin typically displays two successive, quasi-reversible, one-electron oxidation waves and two corresponding reduction waves. These redox events are assigned to the stepwise formation of π-cation radicals and dications upon oxidation, and π-anion radicals and dianions upon reduction.

The first oxidation generates a porphyrin mono-cation radical, while the second oxidation produces a dication. asianpubs.orgresearchgate.net For instance, a related compound, vanadyl β-tetrabromoporphyrin, exhibits two reversible oxidation peaks at potentials of 1.28 V and 1.46 V versus a silver/silver chloride (Ag/AgCl) reference electrode. rsc.org The first of these peaks corresponds to the formation of the porphyrin cation radical. rsc.org The final product of the electro-oxidation process is characterized by a broad absorption band, which is a hallmark of a porphyrin mono-cation. asianpubs.orgresearchgate.net

The electronic properties of the porphyrin ring can be systematically modified by introducing substituents at the meso-phenyl or β-pyrrole positions. These modifications directly influence the redox potentials.

Electron-withdrawing substituents , such as halogens (e.g., chlorine, bromine) or cyano groups, make the porphyrin ring more electron-deficient. researchgate.netacs.org This increased electron deficiency makes the macrocycle more difficult to oxidize, resulting in a positive (anodic) shift of the oxidation potentials. researchgate.netresearchgate.net For example, the introduction of electron-withdrawing chlorine substituents at the pyrrole (B145914) carbons of a vanadyl tetraphenylporphyrin (B126558) derivative leads to a significant anodic shift in the ring's oxidation and reduction potentials. researchgate.net Similarly, mixed β-bromo and cyano substituted porphyrins exhibit an anodic shift in their first ring oxidation potential. acs.org

Electron-donating substituents , in contrast, are expected to increase the electron density of the porphyrin π-system, making it easier to oxidize and thus shifting the oxidation potential to less positive values. However, studies on a vanadyl porphyrin with methoxy (B1213986) groups, VO[T(2,5-(OCH₃)₂)PP], reported that its oxidation potentials were slightly higher than those of the unsubstituted VOTPP. researchgate.net This suggests that other factors, such as geometric distortions of the molecule upon substitution, can also play a role in influencing the redox potentials. researchgate.net

Effect of Substituents on the First Oxidation Potential of Vanadyl Porphyrins

| Compound | Substituent Type | Effect on First Oxidation Potential (E½) | Reference |

|---|---|---|---|

| Vanadyl β-tetrabromoporphyrin | Electron-Withdrawing (Br) | Anodic shift (more positive) to 1.28 V vs Ag/AgCl | rsc.org |

| Vanadyl-Cl₈TTP | Electron-Withdrawing (Cl) | Significant anodic shift | researchgate.net |

| VO[T(2,5-(OCH₃)₂)PP] | Electron-Donating (OCH₃) | Slight anodic shift (0.024 V higher than VOTPP) | researchgate.net |

The radical ions of VOTPP can be generated electrochemically in a controlled manner. asianpubs.orgresearchgate.net The formation of the mono-cation radical through oxidation is confirmed through spectroelectrochemical methods, where UV-visible spectroscopy shows the appearance of a characteristic broad absorption band centered around 650 nm. asianpubs.orgresearchgate.net

Further characterization is achieved using Electron Paramagnetic Resonance (EPR) spectroscopy. The EPR spectrum of the oxidized species confirms the formation of a monomeric π-cation radical. asianpubs.orgresearchgate.net It is important to note that the conditions of electrochemical generation, such as low temperatures, can sometimes lead to the coordination of solvent molecules (e.g., water) to the vanadium center, which can influence the resulting spectroscopic data. acs.org

HOMO-LUMO Energy Gap Determination via Electrochemical Methods

Electrochemical data provides a valuable method for estimating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the corresponding HOMO-LUMO energy gap (E_gap). researchgate.netugr.es

The first oxidation potential (E_ox) is related to the energy required to remove an electron from the HOMO, while the first reduction potential (E_red) is related to the energy gained upon adding an electron to the LUMO. The energy gap can be approximated by the difference between these two potentials: ugr.es

E_gap ≈ E_ox - E_red

This relationship allows for the investigation of how structural modifications and substituent effects tune the frontier orbital energies of the porphyrin. researchgate.net

Electrochemical Estimation of Frontier Orbital Energies

| Electrochemical Parameter | Associated Molecular Orbital | Formula Component |

|---|---|---|

| First Oxidation Potential (E_ox) | HOMO Energy | E_gap ≈ E_ox - E_red |

| First Reduction Potential (E_red) | LUMO Energy |

Electron Transfer Mechanisms and Kinetics of Redox Reactions

The electron transfer processes in vanadyl porphyrins are not always straightforward and can be coupled with chemical reactions. These are often described by square schemes, such as the EC (electrochemical-chemical) or CE (chemical-electrochemical) mechanisms. rsc.org

A notable example is the dimerization that can follow the initial electrochemical oxidation. rsc.org In studies of natural vanadyl porphyrins, the electrochemical oxidation was found to produce a dimeric dicationic species. rsc.org This indicates a mechanism where the initially formed radical cation undergoes a chemical reaction (dimerization). By modeling the current-voltage curves from cyclic voltammetry, it is possible to determine the thermodynamic and kinetic parameters associated with these complex reaction schemes. rsc.org

Aggregation Phenomena and Their Impact on Electrochemical Properties

The tendency of porphyrin molecules to aggregate in solution can have a profound impact on their observed electrochemical properties. At higher concentrations, the formation of dimers or larger aggregates can introduce new features into the cyclic voltammogram. researchgate.net

For instance, studies on vanadyl mesoporphyrin dimethyl ester revealed the appearance of distinct redox peaks that were identified as belonging to dimeric species. researchgate.net Similarly, in some natural vanadyl porphyrins, a characteristic splitting of the oxidation peaks in the CV was attributed to the dimerization of the complex following the electron transfer step. rsc.org This aggregation behavior is concentration-dependent. Conversely, the introduction of bulky substituents on the porphyrin periphery can sterically hinder the close approach required for aggregation, thereby preventing the formation of species like μ-oxido dimers and preserving the electrochemical behavior of the monomeric species. rsc.org

Computational Chemistry and Theoretical Investigations of Votpp Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground-state properties of molecules. mdpi.comresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to understanding molecular behavior.

Theoretical calculations using DFT have been instrumental in determining the three-dimensional structure of VOTPP. rsc.orgnih.gov Geometry optimization procedures reveal a non-planar, saddle-shaped distortion of the porphyrin macrocycle. researchgate.net In the free molecule, the vanadium atom is displaced by approximately 0.50 Å from the plane of the four coordinating nitrogen atoms. rsc.org The oxygen atom of the vanadyl group (V=O) protrudes further, with a V=O bond length of about 1.60 Å. rsc.orgresearchgate.net

The phenyl groups attached at the meso positions are also twisted with respect to the porphyrin plane. This twisting, along with the saddle distortion, is a key feature of the molecule's conformation. nih.gov Studies on meso-substituted porphyrins have shown that these distortions can be influenced by the nature and position of the substituents. nih.gov The intrinsic non-planarity of the VOTPP molecule is a crucial factor influencing its packing in the solid state and its interaction with other molecules or surfaces. rsc.org

| Parameter | Value | Reference |

| V-N distance (average) | 2.055(5) Å | researchgate.net |

| V=O distance | 1.604(4) Å | researchgate.net |

| Vanadium displacement from N4 plane | ~0.50 Å | rsc.org |

| Oxygen protrusion from N4 plane | ~2.10 Å | rsc.org |

| Porphyrin ring distortion | Saddle-shaped | researchgate.net |

The electronic structure of VOTPP, particularly its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical to understanding its chemical reactivity and photophysical properties. libretexts.orglibretexts.orgrsc.orgresearchgate.net DFT calculations show that the HOMO and LUMO are primarily of π-character and are localized on the porphyrin macrocycle, with minimal contribution from the vanadium d-orbitals. rsc.org

The HOMO-LUMO gap, a key indicator of molecular stability and electronic transitions, has been computationally determined to be approximately 1.7 eV. rsc.org The distribution of electron density, as revealed by charge analysis, shows a significant charge accumulation in the region of the V=O bond, reflecting its strong covalent character. rsc.org Furthermore, the interaction between the porphyrin and the central vanadyl ion induces a redistribution of charge within the macrocycle. nih.gov

| Property | Value/Description | Reference |

| HOMO-LUMO Gap | ~1.7 eV | rsc.org |

| HOMO Character | π-state (porphyrin-based) | rsc.org |

| LUMO Character | π-state (porphyrin-based) | rsc.org |

| Vanadium d-orbital contributions near Fermi level | dxy at ~-1.7 eV, dxz/dyz at +2 eV | rsc.org |

| Charge Distribution | Accumulation on V=O bond | rsc.org |

DFT calculations have proven to be a valuable tool for predicting the spectroscopic parameters of VOTPP, which can then be compared with experimental data. mdpi.comnii.ac.jpchemrxiv.orgresearchgate.netchemrxiv.org The simulation of the UV-Vis spectrum, which arises from electronic transitions, can be achieved with reasonable accuracy. nii.ac.jpchemrxiv.orgchemrxiv.org The characteristic Soret and Q-bands of porphyrins, which are sensitive to the electronic structure, can be reproduced computationally. researchgate.netresearchgate.net

For paramagnetic species like VOTPP (with a d¹ vanadium(IV) center), DFT is also employed to predict Electron Paramagnetic Resonance (EPR) parameters, such as the g-tensor and hyperfine coupling constants. mdpi.com The accuracy of these predictions is often dependent on the choice of the exchange-correlation functional used in the DFT calculation. mdpi.com These theoretical predictions aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic environment of the vanadium ion. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is widely used for studying electronic excited states. rsc.orgresearchgate.netchemrxiv.orgarxiv.orgmdpi.comarxiv.orgrsc.orgrutgers.edu TD-DFT allows for the calculation of excitation energies and the characterization of the nature of electronic transitions.

TD-DFT calculations on VOTPP have been instrumental in elucidating the nature of its various electronic excited states. acs.orgadrianlange.com The intense absorptions in the UV-Vis spectrum are primarily assigned to π-π* transitions within the porphyrin macrocycle. nih.gov These correspond to the well-known Soret and Q-bands.

In addition to these ligand-centered transitions, TD-DFT can identify d-d transitions, which are localized on the vanadium ion, and charge-transfer (CT) states, which involve the transfer of an electron from the porphyrin ligand to the metal (LMCT) or vice versa (MLCT). nih.govadrianlange.com The accurate prediction of charge-transfer states can sometimes be challenging for standard TD-DFT methods, and may require the use of long-range corrected functionals. rutgers.eduadrianlange.com The characterization of these different types of excited states is crucial for understanding the photochemistry and photophysics of VOTPP. rsc.orgresearchgate.net

TD-DFT is a powerful tool for the simulation of electronic absorption and emission spectra. nii.ac.jparxiv.org By calculating the vertical excitation energies and the corresponding oscillator strengths, a theoretical UV-Vis absorption spectrum can be constructed that can be directly compared with experimental measurements. chemrxiv.orgchemrxiv.orgarxiv.org These simulations help in assigning the observed spectral bands to specific electronic transitions. rsc.org

Similarly, by optimizing the geometry of the first excited state, it is possible to simulate the emission (fluorescence) spectrum of VOTPP. nih.govresearchgate.netresearchgate.net The comparison between simulated and experimental spectra provides a stringent test of the theoretical methodology and offers detailed insights into the photophysical processes occurring in the molecule. nii.ac.jp

Multiconfigurational Approaches for Complex Electronic States (e.g., CASSCF, NEVPT2)

The accurate description of the electronic structure of transition metal complexes like Vanadyl meso-tetraphenylporphine (VOTPP) presents a significant challenge for computational chemistry. The presence of the vanadium center with its partially filled d-orbitals leads to near-degeneracy effects and a complex manifold of low-lying electronic states. Single-reference methods often fail to capture this intricate electronic nature, necessitating the use of more sophisticated multiconfigurational approaches such as the Complete Active Space Self-Consistent Field (CASSCF) method and its subsequent refinement with N-Electron Valence State Perturbation Theory (NEVPT2). mdpi.comamazonaws.com

A thorough investigation using state-average CASSCF (SA-CASSCF) and NEVPT2 has been performed on VOTPP to elucidate its complex electronic excited states. researchgate.net These calculations are crucial for understanding the photophysical properties and potential applications of VOTPP in areas like molecular quantum technologies. researchgate.netunifi.it The choice of the active space in these calculations is critical and is typically expanded systematically to include different types of electronic excitations.

In a representative study, the following active spaces were employed for VOTPP:

CAS(3,5): Includes the vanadium 3d-orbitals (d_xy, d_xz, d_yz, d_z2, d_x2-y2).

CAS(11,10): Expands the space to include the second d-shell (4d orbitals).

CAS(13,14): Further includes ligand-to-metal charge transfer (LMCT) states and π-π* excited states. researchgate.net

The results from these multireference calculations reveal a detailed picture of the low-lying excited states. researchgate.net The largest active space calculations, CAS(13,14), demonstrated that the lowest-lying excited states are not the traditionally assumed d-d transitions, but rather originate from π-π* quartet excitations. researchgate.net This finding is critical for accurately modeling the spin dynamics and relaxation pathways in VOTPP. researchgate.net

Table 1: Selected CASSCF/NEVPT2 Computational Parameters for VOTPP

| Parameter | Description |

| Methodology | State-Average CASSCF (SA-CASSCF), N-Electron Valence State Perturbation Theory (NEVPT2) researchgate.net |

| Software | ORCA 5.0.4 quantum chemistry package researchgate.net |

| Hamiltonian | Second-order scalar relativistic Douglas-Kroll-Hess (DKH) researchgate.net |

| Basis Sets | DKH-def2-TZVP for V; DKH-def2-TZVP(-f) for O, N, C; DKH-def2-SVP for H researchgate.net |

| Active Spaces | Systematically increased from (3,5) to (13,14) to include d-d, second d-shell, LMCT, and π-π* states researchgate.net |

| Key Finding | The lowest-lying excited states are identified as π-π* quartet excitations researchgate.net |

Computational Studies on Axial Coordination and Binding Energies

The vanadium center in VOTPP is a Lewis acid and can coordinate a sixth ligand in the axial position, trans to the vanadyl oxygen. This axial coordination significantly influences the electronic and geometric properties of the molecule, which in turn affects its reactivity and catalytic activity. nih.gov Computational studies are instrumental in quantifying these effects and predicting the binding affinities of various ligands.

The binding of an axial ligand (L) to the [VO(TPP)] complex alters the geometry of the porphyrin macrocycle. nih.gov X-ray crystallography on related, sterically strained vanadyl porphyrins shows that upon axial coordination, the V-N_p (vanadium to porphyrin nitrogen) distances shorten, and the vanadium atom moves more into the plane of the porphyrin core. nih.gov This structural change is accompanied by a downshift in the V=O stretching frequency in the infrared spectrum, with the magnitude of the shift correlating with the donor strength of the axial ligand. nih.gov For instance, the downshift for pyridine (B92270) is greater than that for weaker donors like THF or methanol (B129727). nih.gov

Calculating the binding energy of a ligand to a protein or a metal complex is a key task in computational chemistry. nih.govyoutube.com Methods for these calculations range from molecular mechanics-based approaches to more accurate but computationally expensive quantum mechanical methods like the Fragment Molecular Orbital (FMO) method. nih.govnih.gov For systems like VOTPP, density functional theory (DFT) and higher-level ab initio methods can be employed to compute the binding energy (ΔE_bind), which is typically defined as:

ΔE_bind = E_[VO(TPP)(L)] - (E_[VO(TPP)] + E_[L])

Where E_[VO(TPP)(L)] is the total energy of the six-coordinate complex, E_[VO(TPP)] is the energy of the five-coordinate VOTPP, and E_[L] is the energy of the free ligand.

Computational studies on related vanadyl porphyrins have shown that both electronic and conformational effects dictate the axial ligand affinity. nih.gov Introducing electron-withdrawing groups to the porphyrin macrocycle enhances the Lewis acidity of the vanadium center, thereby increasing its affinity for axial ligands. nih.govacs.org

Table 2: Influence of Axial Ligation on Vanadyl Porphyrin Properties

| Property | Five-Coordinate (No Ligand) | Six-Coordinate (With Ligand) | Reference |

| Vanadium Position | Displaced from porphyrin plane | Moves closer to the porphyrin plane | nih.gov |

| V-N_p Distance | Longer | Shorter | nih.gov |

| ν(V=O) Frequency | Higher (e.g., ~1008 cm⁻¹) | Lower (Downshift depends on ligand strength) | nih.gov |

| Lewis Acidity of V | Lower | Higher (effective) | nih.govacs.org |

| Reduction Potential | More difficult to reduce | Easier to reduce | nih.gov |

Theoretical Insights into Molecular Hybrid Orbitals and Electron Transfer Pathways

The electronic structure of VOTPP is characterized by a significant mixing of the vanadium 3d orbitals with the π-orbitals of the tetraphenylporphyrin (B126558) ligand. This orbital hybridization is fundamental to its chemical behavior, including its role in catalytic cycles and electron transfer processes. nih.gov Porphyrin systems are well-known to facilitate electron transfer over long distances, a property that is exploited in various biological and materials science contexts. unifi.itnih.gov

In VOTPP, the vanadium is in a +4 oxidation state with a d¹ electron configuration. This single unpaired electron resides in the d_xy orbital, which has minimal overlap with the porphyrin π-system, making it essentially a non-bonding orbital. The frontier molecular orbitals, which are crucial for electron transfer, are composed of contributions from both the metal and the ligand.

Highest Occupied Molecular Orbital (HOMO): The HOMO is typically of porphyrin π-character, specifically the a_1u and a_2u orbitals, which are nearly degenerate in the D_4h symmetry of an idealized metalloporphyrin.

Lumped Unoccupied Molecular Orbital (LUMO): The LUMO is also primarily of porphyrin π-character, corresponding to the degenerate e_g(π*) orbitals.

Metal d-orbitals: The vanadium d-orbitals (d_xz, d_yz, d_z², d_x²-y²) are also involved in the orbital manifold, mixing with porphyrin orbitals of appropriate symmetry and giving rise to charge transfer bands in the electronic spectrum. acs.org For example, weak shoulder peaks observed in the UV-vis spectrum of modified vanadyl porphyrins have been attributed to charge transfer from the porphyrin ring to electron-withdrawing groups, a process mediated by the molecular orbital structure. acs.orgnih.gov

Theoretical studies suggest that the porphyrin macrocycle can act as a mediator for electron transfer. nih.gov In some enzymatic systems, it is proposed that a substrate, such as heme (an iron porphyrin), facilitates electron transfer from a donor to an acceptor. nih.gov A similar mechanism can be envisioned for VOTPP in catalytic reactions, where the extended π-system of the porphyrin ligand provides a delocalized pathway for electrons to move between a substrate and the vanadium catalytic center. The introduction of electron-withdrawing or -donating substituents on the phenyl rings or the porphyrin β-positions can further tune the energies of these frontier orbitals, thereby modulating the electron transfer properties and catalytic efficiency of the complex. nih.gov

Catalytic Applications and Mechanistic Investigations

Oxidation Catalysis by Vanadyl meso-Tetraphenylporphine

This compound, also known as [VIVO(TPP)], has demonstrated significant potential as a catalyst in various oxidation reactions. Its structural characteristics and the redox properties of the central vanadium atom make it an effective catalyst for oxygen atom transfer processes, particularly in the epoxidation of olefins and the oxidative bromination of organic substrates.

[VIVO(TPP)] and its derivatives serve as efficient and selective catalysts for the conversion of olefins to epoxides, which are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals researchgate.net. These catalysts exhibit high stability and can be recycled, highlighting their potential for industrial applications researchgate.net.

The catalytic efficiency of this compound in olefin epoxidation is highly dependent on the reaction conditions. Research has focused on optimizing parameters such as the solvent system, operating temperature, and the choice of oxidant to maximize conversion and selectivity.

For the epoxidation of styrene (B11656) using [VIVO(TPP)], studies have systematically varied these conditions. A common solvent system employed is a mixture of acetonitrile (B52724) (CH3CN) and water (H2O) researchgate.netnih.govresearchgate.net. The presence of a promoter, such as sodium bicarbonate (NaHCO3), has been found to be crucial for achieving high selectivity towards the epoxide product nih.gov. Hydrogen peroxide (H2O2) is typically used as the green oxidant. The optimal temperature for this reaction has been identified as 60 °C researchgate.netresearchgate.net. In the absence of the catalyst, the conversion rates are significantly lower, demonstrating the essential role of the vanadyl porphyrin complex nih.gov.

| Solvent (v/v) | Oxidant/Promoter | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for Epoxide (%) |

|---|---|---|---|---|---|

| MeCN:H₂O (3:2) | H₂O₂/NaHCO₃ | 60 | 1 | Data not specified | 100 |

| CH₃CN/H₂O (3:1) | H₂O₂/NaHCO₃ | Ambient | 0.5 | High | Excellent |

| CH₃CN/H₂O (3:2) | H₂O₂ | 60 | 1 | Data not specified | Lowered without promoter |

The catalytic performance of this compound is quantified by its efficiency, often measured in terms of turnover frequency (TOF), and its selectivity towards the desired epoxide product. Studies have shown that [VIVO(TPP)] achieves 100% selectivity for epoxide formation under optimized conditions researchgate.net.

The turnover frequencies for [VIVO(TPP)] in olefin epoxidation range from 2175 to 3296 h⁻¹ researchgate.net. The introduction of electron-withdrawing or bulky substituents onto the porphyrin ring, creating derivatives like β-octabromo-meso-tetraphenylporphyrinatooxidovanadium(IV) [VIVO(TPPBr8)], can significantly enhance catalytic activity. For instance, [VIVO(TPPBr8)] exhibits much higher TOF values, ranging from 8783 to 13108 h⁻¹ researchgate.net. This enhancement is attributed to the electron-deficient nature and the nonplanar structure of the substituted porphyrin, which can make the vanadium center more accessible nih.gov. These catalysts maintain their high efficiency across a range of olefin substrates researchgate.net.

| Catalyst | Olefin Substrate | Turnover Frequency (TOF) (h⁻¹) | Selectivity for Epoxide (%) |

|---|---|---|---|

| [VIVO(TPP)] | Styrene | 2175–3296 | 100 |

| [VIVO(TPP)] | Various Olefins | 2175–3296 | 100 |

| [VIVO(TPPBr₄)] | Various Alkenes | 7600–9800 | Excellent |

| [VIVO(TPPBr8)] | Various Olefins | 8783–13108 | 100 |

The mechanism of olefin epoxidation catalyzed by vanadyl porphyrins is understood to proceed via an oxygen atom transfer pathway gdut.edu.cnresearchgate.net. Experimental and computational studies have been employed to elucidate the specific steps and identify the key reactive species involved in this process gdut.edu.cn.

In situ electron paramagnetic resonance (EPR) spectroscopy and kinetic isotope effect studies support the proposed mechanism gdut.edu.cnresearchgate.net. A kinetic isotope effect value of 1.0 was observed in the epoxidation of cyclohexene (B86901), which is indicative of an oxygen atom transfer mechanism rather than a pathway involving C-H bond activation gdut.edu.cnresearchgate.net. The active intermediate species responsible for the oxygen transfer are believed to be side-on vanadium-peroxo complexes gdut.edu.cnresearchgate.net. Density Functional Theory (DFT) calculations suggest a pathway where a peracid, formed in the reaction mixture, coordinates with the vanadium-oxo group. This is followed by proton transfer and the formation of the vanadium-peroxo intermediate, which then transfers an oxygen atom to the olefin substrate to form the epoxide gdut.edu.cn.

Beyond epoxidation, this compound and its derivatives exhibit catalytic activity in oxidative halogenation reactions, specifically mimicking the function of certain enzymes.

This compound acts as a functional model for vanadium-dependent haloperoxidase (VHPO) enzymes acs.orgresearchgate.net. These enzymes catalyze the oxidation of halides, enabling the halogenation of organic compounds in biological systems researchgate.netnih.govnih.gov. In a similar fashion, [VIVO(TPP)] can catalyze the oxidative bromination of various organic substrates, such as phenol (B47542) derivatives, in an aqueous medium researchgate.netacs.org.

The catalytic system typically utilizes potassium bromide (KBr) as the bromide source, hydrogen peroxide (H2O2) as the oxidant, and perchloric acid (HClO4) in water researchgate.netacs.org. The catalyst facilitates the oxidation of bromide ions to an electrophilic bromine species, which then brominates the organic substrate nih.gov. Electron-deficient porphyrin complexes, such as those with bromo or cyano substituents, show enhanced catalytic activity in these reactions, achieving very high turnover frequencies acs.org. This biomimetic capability underscores the versatility of vanadyl porphyrins as catalysts that can replicate complex enzymatic transformations under mild conditions acs.orgrsc.org.

Oxidative Bromination of Organic Substrates

Self-Catalytic Bromination Processes

This compound, denoted as [VIVO(TPP)], demonstrates the remarkable ability to act as a catalyst for its own bromination. This process results in the formation of β-octabromo-meso-tetraphenylporphyrin, [VIVO(TPPBr8)], in excellent yields under mild conditions. The reaction is highly selective, with bromination occurring exclusively at the β-pyrrolic positions of the porphyrin macrocycle, leaving the meso-phenyl rings unreacted.

The self-catalytic oxidative bromination is typically carried out at room temperature (25 °C) using a combination of potassium bromide (KBr) as the bromine source, hydrogen peroxide (H2O2) as the oxidant, and perchloric acid (HClO4) in an aqueous medium. unimi.itrsc.org This method highlights a facile and efficient route to synthesize highly brominated vanadyl porphyrins, which are valuable due to their electron-deficient nature and robust, nonplanar structures. rsc.org

The proposed mechanism for this self-catalytic reaction involves the initial oxidation of the vanadium(IV) center. The process is believed to proceed through the formation of a vanadium(V) intermediate, which then facilitates the bromination of the porphyrin ring. unimi.it This biomimetic behavior is analogous to the function of vanadium-dependent haloperoxidase enzymes. rsc.org The resulting brominated compound, [VIVO(TPPBr8)], has been shown to be an even more efficient catalyst for other oxidative bromination reactions compared to the parent [VIVO(TPP)]. rsc.org

| Reactant | Reagents | Conditions | Product | Yield | Key Observation |

|---|---|---|---|---|---|

| [VIVO(TPP)] | KBr, H2O2, HClO4 | 25 °C, Aqueous Medium | [VIVO(TPPBr8)] | Excellent | Selective bromination at β-pyrrolic positions; meso-phenyl rings are not brominated. |

Hydroxylation Reactions

Vanadyl porphyrinoid complexes are recognized for their potential as catalysts in various oxidation processes, including the hydroxylation of aromatic hydrocarbons such as benzene. unimi.it However, detailed research findings focusing specifically on the use of this compound as the catalyst for hydroxylation reactions were not available in the searched literature. While the application is noted as a potential use for this class of compounds, specific substrates, reaction conditions, and efficiencies for this compound itself are not documented in the provided sources.

Cycloaddition Reactions (e.g., Epoxide and CO2 to Cyclic Carbonate)

This compound ([VIVO(TPP)]) serves as an effective catalyst for the cycloaddition of carbon dioxide (CO2) to epoxides, yielding valuable cyclic carbonates. This reaction represents a significant pathway for CO2 utilization. The catalytic system typically involves the use of a co-catalyst, such as tetrabutylammonium bromide (TBAB), to enhance efficiency.

Research shows that the [VIVO(TPP)]/TBAB system can successfully catalyze the conversion of a variety of terminal epoxides. unimi.it The reaction generally requires elevated temperature and pressure to proceed effectively. In a detailed study, optimal conditions were identified as 150 °C and a CO2 pressure of 1.4 MPa, with a catalyst to co-catalyst ratio of 1:2. unimi.it Under these conditions, high to quantitative yields of the corresponding cyclic carbonates were achieved for several substrates. The vanadium center is believed to act as a Lewis acid, activating the epoxide ring towards nucleophilic attack by the bromide ion from the co-catalyst, which is followed by the insertion of CO2. unimi.it

The efficiency of the catalytic system varies with the structure of the epoxide substrate. While terminal epoxides with alkyl and aryl groups are converted in high yields, more sterically hindered substrates show lower conversion, indicating a sensitivity of the catalyst to steric effects. unimi.it

| Epoxide Substrate | Product | Yield (%) |

|---|---|---|

| Propylene Oxide | Propylene Carbonate | 99 |

| 1,2-Butylene Oxide | 4-Ethyl-1,3-dioxolan-2-one | 98 |

| 1,2-Epoxyoctane | 4-Hexyl-1,3-dioxolan-2-one | 95 |

| Styrene Oxide | Styrene Carbonate | 99 |

| Epichlorohydrin | 4-(Chloromethyl)-1,3-dioxolan-2-one | 79 |

| Cyclohexene Oxide | Cyclohexene Carbonate | 20 |

Photoelectrocatalytic Applications

Photoelectrocatalysis is a field where vanadyl porphyrins have shown potential. unimi.it This section explores specific applications and electrochemical property evaluations related to this compound.

Degradation of Organic Dyes (e.g., Methyl Red)

The photoelectrocatalytic degradation of organic dyes is a critical area of research for environmental remediation. While various materials are studied for this purpose, specific research detailing the use of this compound for the degradation of organic dyes such as Methyl Red was not found in the available search results. Studies on this topic tend to focus on semiconductor materials like TiO2 or WO3 as the primary photocatalysts. researchgate.net

Evaluation of Electrochemical Impedance Spectroscopy (EIS) and Mott-Schottky (MS) Properties

Electrochemical Impedance Spectroscopy (EIS) and Mott-Schottky (MS) analysis are powerful techniques used to characterize the electronic and interfacial properties of materials in photoelectrocatalytic systems. EIS provides insights into charge transfer resistance and capacitance at the semiconductor-electrolyte interface. MS analysis, which plots the inverse square of the capacitance against the applied potential, is used to determine key semiconductor properties like the flat-band potential and the density of charge carriers (doping density). A linear MS plot is characteristic of the depletion layer in a semiconductor, and the slope of the line indicates whether it is an n-type or p-type semiconductor.

While these techniques are fundamental to evaluating photoelectrocatalytic materials, specific EIS and Mott-Schottky data for this compound within a photoelectrocatalytic context were not available in the searched literature. Such an analysis would be crucial to understanding its potential in photoelectrocatalytic applications by elucidating its semiconductor properties and the efficiency of charge separation and transfer at its interface.

Bio Inspired and Biomimetic Research Applications Excluding Clinical Human Trials

Model Compounds for Vanadium Species in Crude Oil and Bitumen

Vanadium is a problematic element in crude oil and bitumen, primarily existing as vanadyl porphyrin complexes. These compounds cause issues during refining processes, such as catalyst poisoning and equipment corrosion. To develop effective removal strategies, a thorough understanding of the structure and chemistry of these vanadium species is essential. Vanadyl meso-tetraphenylporphine has been widely used as a model compound to represent the complex mixture of vanadyl porphyrins found in heavy oils and bitumen. frontierspecialtychemicals.commdpi.com

The rationale for using VO-TPP as a model lies in its structural and spectroscopic similarities to the naturally occurring petroporphyrins. Petroporphyrins are predominantly of the etio- and deoxophylloerythroetio- (DPEP) types, which feature alkyl substituents on the porphyrin macrocycle. mdpi.comresearchgate.net While the peripheral substituents differ, the core structure—a vanadyl ion coordinated within a porphyrin ring—is identical to that of VO-TPP. This allows researchers to study the fundamental behavior of the VO-porphyrin unit without the complexities introduced by the heterogeneous mixture of substituents found in crude oil.

Spectroscopic analysis is a key method for identifying and quantifying vanadyl porphyrins in petroleum extracts. ripublication.com These complexes exhibit characteristic absorption bands in the UV-visible spectrum: an intense Soret band around 410 nm and two weaker Q-bands (α and β) in the 530-575 nm region. mdpi.com VO-TPP displays a similar spectroscopic signature, with a strong Soret band at approximately 423 nm, validating its use as a spectroscopic standard and model for these natural compounds. sigmaaldrich.com

| Porphyrin Type | Soret Band (nm) | α-Band (nm) | β-Band (nm) | Source |

|---|---|---|---|---|

| Vanadyl Petroporphyrins (in DMF extract) | ~410 | ~570 | ~530 | mdpi.com |

| This compound (VO-TPP) | 423 | Not specified | Not specified | sigmaaldrich.com |

| [VIVOTPP(Br)4] | 460 | 560 | 617 | acs.org |

| [VIVOTPP(CN)4] | 442 | 577 | 625 | acs.org |

Functional Models of Natural Enzymes (e.g., Haloperoxidases)

Vanadium-dependent haloperoxidases (VHPOs) are a class of enzymes found in marine algae and fungi that catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide. psu.edu This reaction is crucial for the biosynthesis of halogenated natural products. The active site of these enzymes contains a vanadium(V) center. psu.edu Due to their stability and catalytic activity, vanadyl porphyrins, including VO-TPP and its derivatives, have been developed as functional models to mimic the activity of VHPOs. acs.orgjlu.edu.cn

These synthetic models help elucidate the reaction mechanism of the native enzymes. Studies with model compounds have shown that they can catalyze the peroxidative halogenation of organic substrates. udel.edufigshare.com For instance, the conversion of Phenol (B47542) Red to Bromophenol Blue is a common assay to demonstrate this biomimetic activity. jlu.edu.cnudel.edu The catalytic cycle is believed to involve the coordination of peroxide to the vanadium center, followed by protonation and subsequent oxidation of the halide. udel.edu

The catalytic efficiency of these models can be tuned by modifying the porphyrin ligand. Introducing electron-withdrawing substituents, such as bromo (-Br) or cyano (-CN) groups, onto the porphyrin ring enhances the Lewis acidity of the vanadium center, which can lead to superior catalytic performance. acs.org For example, a β-tetracyano substituted VO-TPP derivative, [VIVOTPP(CN)₄], has demonstrated exceptionally high turnover frequencies for the bromination of phenol derivatives, significantly surpassing its tetrabromo analogue. acs.org This highlights the importance of the electronic properties of the porphyrin ligand in designing effective biomimetic catalysts. acs.org

| Catalyst | Turnover Frequency (TOF) (s⁻¹) | Key Structural Feature | Source |

|---|---|---|---|

| [VIVOTPP(Br)4] | 22.1 | β-tetrabromo substitution | acs.org |

| [VIVOTPP(CN)4] | 35.5 | β-tetracyano substitution (stronger electron withdrawal) | acs.org |

Fundamental Investigations as Probes for Metal Interactions in Biological Systems

The vanadyl ion (VO²⁺) is a paramagnetic species, making it an excellent spectroscopic probe for investigating the coordination environment of metal ions in biological systems. Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are highly sensitive to vanadyl complexes, providing detailed information about their binding and structure. nih.gov While much of the research in this area focuses on simpler vanadyl salts like vanadyl sulfate (B86663), the principles extend to more complex ligands like porphyrins. mdpi.comnih.gov

This compound, with its well-defined and rigid structure, serves as a valuable reference compound for these fundamental studies. By studying its interactions with biological molecules such as proteins, researchers can gain insight into how metalloporphyrins, in general, might behave in a biological milieu. In biological fluids, vanadium can interact with various proteins, with serum albumin and transferrin being major carriers. nih.gov Understanding these interactions is crucial as they dictate the distribution, stability, and potential biological activity of vanadium compounds. nih.gov

The use of paramagnetic spectroscopy on vanadyl complexes is a powerful tool for these investigations. acs.org By introducing VO-TPP into simplified biological models, scientists can probe the nature of the binding sites on proteins and other biomolecules. This provides fundamental data on the types of coordination environments preferred by metalloporphyrins and the factors governing their binding affinity, contributing to the broader understanding of the role of metals in biology.

Advanced Materials Science and Supramolecular Architectures

Integration into Composite Materials

The incorporation of VOTPP into composite materials offers a pathway to synergistically combine the properties of the porphyrin with those of a host matrix. This integration can lead to materials with enhanced catalytic, electronic, or photoactive functionalities.

A promising application of VOTPP is its use as a single-source precursor for the synthesis of vanadium nitride-carbon (VN/C) nanocomposites. Through thermal decomposition, the porphyrin macrocycle provides the carbon matrix, while the central vanadyl ion serves as the vanadium source. This method allows for the formation of vanadium nitride nanoparticles encapsulated within a conductive carbon framework.

The thermal decomposition of VOTPP under a nitrogen atmosphere at elevated temperatures (e.g., 750 °C) results in the formation of VN/C composites. researchgate.net X-ray diffraction (XRD) analysis of these composites confirms the presence of vanadium nitride in a cubic form with the space group Fm-3m. researchgate.net

Table 1: Structural Properties of VN/C Composite from VOTPP Decomposition

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Cubic | researchgate.net |

| Space Group | Fm-3m | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is employed to probe the chemical states of the elements within the composite. The high-resolution XPS spectrum of the V 2p region shows peaks corresponding to V-N bonding, confirming the formation of vanadium nitride. The C 1s spectrum typically indicates the presence of graphitic or amorphous carbon, while the N 1s spectrum can show contributions from both V-N bonds and nitrogen incorporated into the carbon matrix. The absence of metal carbides is also a key finding from XPS analysis. researchgate.net

Table 2: XPS Binding Energies for VOTPP Precursor

| Core Level | Binding Energy (eV) |

|---|---|

| V 2p₃/₂ | 516.5 |

| C 1s | 284.8, 286.4 |

| N 1s | 398.7 |

This data is illustrative and based on typical values for similar porphyrin systems.

The resulting VN/C nanocomposites often consist of small clusters of VN nanoparticles distributed throughout the carbon matrix. researchgate.net

Mesoporous silica (B1680970) materials, such as SBA-15 and amorphous SiO₂, serve as excellent supports for VOTPP due to their high surface area, tunable pore sizes, and chemical stability. The impregnation of VOTPP onto these supports can enhance its catalytic and photoelectrochemical properties by preventing aggregation and improving accessibility to active sites.

The successful incorporation of VOTPP into the mesoporous channels of SBA-15 without significant disruption of the porphyrin's supramolecular organization has been confirmed through various characterization techniques, including XRD, Fourier-transform infrared spectroscopy (FTIR), diffuse reflectance UV-vis (DR-UV-vis), and electron paramagnetic resonance (EPR). researchgate.net

Table 3: Textural Properties of SBA-15 and VOTPP/SBA-15

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| SBA-15 | 700-900 | ~1.0 | 5-15 |

Data is compiled from typical values reported for SBA-15 and the general trend observed upon impregnation. nih.govresearchgate.net

Electrochemical studies have demonstrated that supporting VOTPP on silica can improve the electrical conductivity of the material. researchgate.net Impedance measurements show that current densities associated with redox processes are significantly increased when VOTPP is supported on mesoporous silica compared to the pure porphyrin. researchgate.net These materials have shown potential for photoelectrochemical applications, exhibiting n-type semiconductivity and a notable photoelectrocatalytic response under illumination. researchgate.net

Formation and Characterization of Thin Films

The fabrication of well-ordered thin films of VOTPP is crucial for its application in organic electronics and sensor technologies. The orientation and packing of the porphyrin molecules on a substrate significantly influence the electronic properties of the resulting device.

Research has shown that VOTPP can form ordered superstructures when deposited on an ultra-thin iron oxide surface, specifically Fe(001)-p(1x1)O. acs.org Despite the non-planar nature of the VOTPP molecule due to the protruding vanadyl group, it can assemble into a square and ordered superstructure with the porphyrin molecules lying flat relative to the substrate. researchgate.net This ordered assembly is crucial for creating well-defined organic-inorganic interfaces. The quality and ordering of these thin films are often characterized by Low Energy Electron Diffraction (LEED). acs.org

The electronic level alignment at the interface between the VOTPP thin film and the substrate is a critical parameter that governs charge injection and transport in electronic devices. Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES) are powerful techniques used to determine the positions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) relative to the Fermi level of the substrate.

For VOTPP on an iron oxide surface, it has been observed that the electronic features of the molecule are largely preserved, indicating a weak interaction with the substrate. researchgate.net This is beneficial for retaining the intrinsic electronic properties of the porphyrin. The HOMO-LUMO gap, a key parameter for electronic and optical applications, can be determined from these measurements.

Table 4: Electronic Properties of VOTPP Thin Films on Fe(001)-p(1x1)O

| Property | Value (approx.) | Reference |

|---|

This value is based on similar metal-tetraphenylporphyrin systems on iron oxide surfaces.

The orientation of the V=O bond with respect to the substrate can be elucidated through techniques like X-ray absorption spectroscopy, often complemented by density functional theory (DFT) simulations. researchgate.net

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry explores the assembly of molecules through non-covalent interactions, which are fundamental to the structure and function of many biological and artificial systems. In the context of VOTPP, these interactions dictate the crystal packing and the formation of larger, well-defined architectures.

The primary non-covalent interactions that govern the assembly of porphyrin-based structures include hydrogen bonding, van der Waals forces (including dipole-dipole and dispersion forces), and π-π stacking interactions. digitellinc.com The specific arrangement of VOTPP molecules in the solid state is a result of a delicate balance of these forces.

In the crystal structure of vanadyl porphyrins, the displacement of the vanadium atom from the mean plane of the porphyrin ring is a key structural feature. researchgate.net For instance, in some vanadyl tetraphenylporphyrin (B126558) derivatives, the V(IV) ion can be displaced by approximately 0.46-0.48 Å. researchgate.net The V=O bond length is typically around 1.59 Å. nih.gov These structural parameters influence how the molecules pack together.

Intermolecular interactions, such as C-H···π and π-π stacking, play a significant role in the supramolecular assembly. The distances between interacting moieties are characteristic of these non-covalent bonds. For example, the interaction between the π-system of a porphyrin and a carbon nanocluster can be enhanced by charge transfer between the orbitals of the two components. researchgate.net While specific distances for VOTPP are highly dependent on the crystal polymorph and any co-crystallized molecules, the study of these interactions is crucial for designing materials with desired properties based on controlled molecular assembly.

Host-Guest Interactions with Macrocyclic Receptors (e.g., Cyclodextrins, Calixarenes)

The non-covalent interactions between vanadyl meso-tetraphenylporphine and various macrocyclic hosts, such as cyclodextrins and calixarenes, are a significant area of research in supramolecular chemistry. These interactions are primarily driven by forces like hydrophobic effects, van der Waals forces, and potential coordination between the vanadium center and functional groups on the host molecule.

Cyclodextrins: These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity, making them suitable hosts for nonpolar guest molecules like the porphyrin macrocycle of this compound. The inclusion of the phenyl groups or the porphyrin core into the cyclodextrin cavity can alter the physicochemical properties of the vanadyl complex, such as its solubility in aqueous media. While direct studies on this compound with cyclodextrins are not extensively detailed in the provided results, the principles of host-guest interactions with similar metal complexes, like vanadocene dichloride, have been investigated. For instance, studies have shown that β- and γ-cyclodextrins can form 1:1 inclusion complexes with vanadocene dichloride, as confirmed by techniques such as thermogravimetric analysis and EPR spectroscopy nih.gov. The formation of these complexes is dependent on the size of the cyclodextrin cavity and the guest molecule nih.gov. Understanding these interactions is crucial for applications in drug delivery and catalysis. The binding of adamantane derivatives to β-cyclodextrin, for example, has been shown to result in various host-to-guest ratios and spatial arrangements within the cyclodextrin cavity, highlighting the complexity of these interactions nih.govmdpi.com.